molecular formula C12H16N2O B4030183 (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE

(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE

Cat. No.: B4030183
M. Wt: 204.27 g/mol
InChI Key: WNTMLRIDVBCRJT-UHFFFAOYSA-N
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Description

(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE is a compound that features a piperidine ring substituted with a methyl group and a pyridine ring attached to a methanone group. This compound is of interest due to its unique chemical structure, which combines the properties of both piperidine and pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE typically involves the reaction of 3-methylpiperidine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. One common method involves the use of palladium-catalyzed cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 3-methylpiperidine and 4-piperidone share structural similarities.

    Pyridine Derivatives: Compounds such as 4-pyridinecarboxaldehyde and 4-pyridylmethanol are related.

Uniqueness

(3-METHYLPIPERIDINO)(4-PYRIDYL)METHANONE is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7,10H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTMLRIDVBCRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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